
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science This compound features a 1,3,4-oxadiazole ring, which is known for its stability and diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-nitrobenzohydrazide with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-carbaldehyde.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic acid.
Reduction: 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their function.
相似化合物的比较
Similar Compounds
- 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-carbaldehyde
- 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-carbaldehyde
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde
Uniqueness
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the development of advanced materials and as a precursor for further chemical modifications.
属性
分子式 |
C9H5N3O4 |
|---|---|
分子量 |
219.15 g/mol |
IUPAC 名称 |
5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde |
InChI |
InChI=1S/C9H5N3O4/c13-5-8-10-11-9(16-8)6-1-3-7(4-2-6)12(14)15/h1-5H |
InChI 键 |
CDKBVTVGXSPKBO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


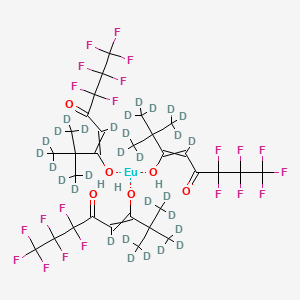


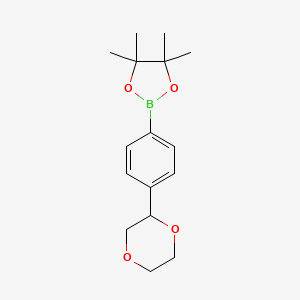
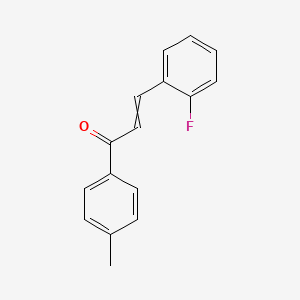
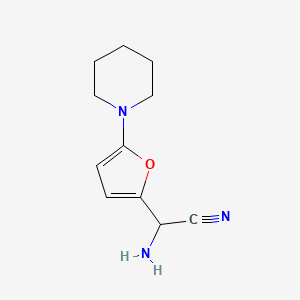
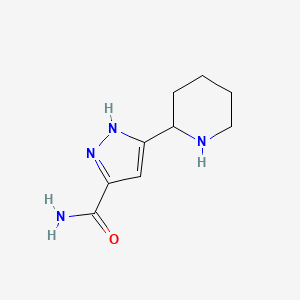
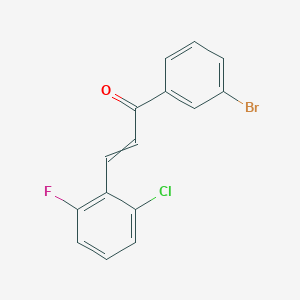
![Methyl 3-formylimidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B14868513.png)
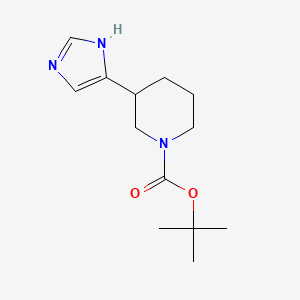
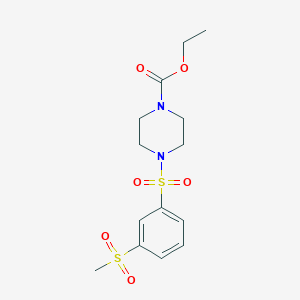
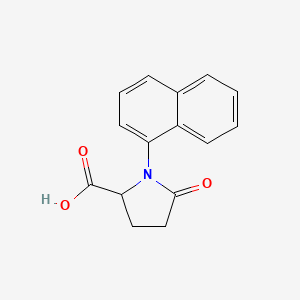
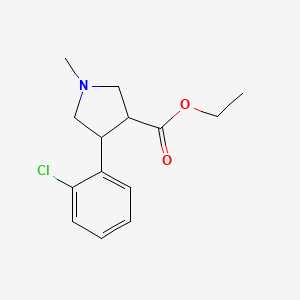
![Imidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14868548.png)
